Trichloromethyl chloroformate

Übersicht

Beschreibung

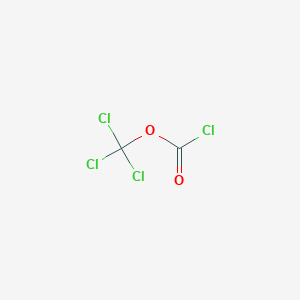

Trichloromethyl chloroformate, also known as diphosgene, is an organic compound with the chemical formula ClCOOCCl₃. It is a colorless liquid with a pungent odor, similar to that of phosgene. This compound is primarily used as a reagent in organic synthesis and has historical significance as a chemical warfare agent during World War I .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichloromethyl chloroformate can be synthesized by the chlorination of methyl chloroformate. The process involves the following steps :

- A three-necked flask is equipped with a thermometer, reflux condenser, and gas-inlet tube.

- Freshly distilled methyl chloroformate is placed in the flask and illuminated with a high-pressure mercury-vapor lamp.

- Chlorine gas is passed into the flask, maintaining the temperature at 30-35°C using a water bath.

- After 6.5-7 hours, the reaction is complete, and the product is distilled under reduced pressure to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale, ensuring proper safety measures due to the toxic nature of the compound .

Analyse Chemischer Reaktionen

Solvolysis Reactions and Mechanisms

Trichloromethyl chloroformate undergoes solvolysis via two competing pathways, depending on solvent composition and temperature :

Mechanistic Pathways

-

Carbonyl Addition-Elimination (A-E):

Predominant in aqueous-fluoroalcohol mixtures. The reaction proceeds through a tetrahedral intermediate, with general-base catalysis assisting in the elimination step. -

Ionization (Ion):

Favored in highly ionizing solvents (e.g., 97% trifluoroethanol). The rate-determining step involves ionization to form a chloroformate ion pair.

Kinetic Data

| Solvent System | Rate Constant (k × 10⁴ s⁻¹) | Mechanism Dominance |

|---|---|---|

| 80% Acetone-Water | 1.42 | A-E |

| 97% Trifluoroethanol | 0.39 | Ion |

| 70% Hexafluoroisopropanol | 0.15 | Ion |

Key Findings

-

The β,β,β-trichloro substitution sterically hinders the carbonyl carbon, reducing reactivity compared to α-chloro analogs .

-

Kinetic solvent isotope effects (kMeOH/kMeOD = 2.14–2.39) confirm general-base catalysis in the A-E pathway .

Chloroformylation of Nucleophiles

This compound reacts with alcohols, amines, and thiols to form chloroformate esters, carbamates, or thiolcarbonates :

General Reaction

Substrate-Specific Reactions

| Substrate Type | Product | Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohols | Alkyl chloroformates | Pyridine, 0°C | 85–92 |

| Amines | Carbamoyl chlorides | DCM, room temperature | 78–88 |

| Epoxides | 1,2-Dichlorides | THF, reflux | 70–75 |

Mechanistic Insights

-

Epoxide ring-opening proceeds via nucleophilic attack by chloride, forming a chlorohydrin intermediate, which undergoes chloroformylation .

-

Steric effects dictate regioselectivity in azetidine reactions: N-benzyl azetidine undergoes ring cleavage, while bulky N-alkyl groups favor N-alkyl scission .

Decarboxylative Substitution

In the presence of nucleophiles, this compound participates in decarboxylative displacement reactions:

Example Reaction

Applications

-

Synthesis of sulfenyl chlorides for electrophilic thiolation of indoles .

-

Generation of trifluoroethyl chlorocarbonate, a precursor for unsymmetrical ureas .

Thermal Decomposition and Stability

This compound decomposes under elevated temperatures or prolonged storage, releasing phosgene and hydrogen chloride :

Stabilization Strategies

Reactivity in Mixed Solvent Systems

Solvent polarity and hydrogen-bonding capacity significantly influence reaction rates and pathways:

| Solvent | (Polarity) | (Ionizing Power) | Dominant Mechanism |

|---|---|---|---|

| 100% Methanol | 0.62 | -1.20 | A-E |

| 50% Ethanol-Water | 0.89 | 2.45 | Ion |

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

TCF is employed in the synthesis of various pharmaceutical compounds. Notable applications include:

- Erythromycin A Derivatives : TCF facilitates the acylation of erythromycin derivatives, enhancing their pharmacological properties .

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in the preparation of ADCs, which are designed for targeted cancer therapy .

Potential Therapeutic Agents

Research indicates that TCF can be used to synthesize potential inhibitors for various diseases, including:

- West Nile Virus Protease Inhibitors : TCF's ability to modify amino acids makes it a candidate for developing antiviral agents .

- Prostate-Specific Membrane Antigen-Targeted Prodrugs : Its role in synthesizing prodrugs targeting specific cancer markers is under investigation .

Acylating Agent

TCF is widely used as an acylating agent in organic synthesis:

- Oxazolidinones : TCF is utilized to synthesize oxazolidinones from α-amino alcohols, which are important intermediates in drug development .

- Aromatic Diisocyanides : It acts as a dehydrating agent in the synthesis of aromatic diisocyanides when combined with triethylamine .

Synthesis of Carbamates

TCF facilitates the formation of carbamates from alcohols and amines, which are crucial in creating various functional materials and pharmaceuticals .

Polymer Chemistry

In polymer chemistry, TCF is used to modify polymers for enhanced properties:

- Polymeric Coatings : The compound can be used to create coatings with improved chemical resistance and durability.

- Functional Polymers : TCF-modified polymers exhibit unique properties beneficial for applications in electronics and biomedicine .

Case Studies

Wirkmechanismus

Trichloromethyl chloroformate is often compared with other chloroformates and phosgene derivatives :

Phosgene (COCl₂): A highly toxic gas used in similar applications but more hazardous to handle.

Triphosgene (C₃Cl₆O₃): A solid alternative to phosgene, offering easier handling and storage.

Thiophosgene (CSCl₂): Used in similar reactions but contains sulfur, leading to different reactivity.

Uniqueness: this compound is unique due to its liquid state at room temperature, making it easier to handle compared to gaseous phosgene. It also provides a safer alternative for various synthetic applications .

Vergleich Mit ähnlichen Verbindungen

- Phosgene

- Triphosgene

- Thiophosgene

- Bis(trichloromethyl) carbonate

- 2,2,2-Trichloroethyl chloroformate

Biologische Aktivität

Trichloromethyl chloroformate (TCMC), also known as diphosgene, is a chlorinated organic compound with significant applications in organic synthesis and medicinal chemistry. Its chemical structure is characterized by three chlorine atoms attached to a carbonyl group, making it a potent reagent in various chemical reactions, particularly those involving the activation of carboxylic acids and amines. This article delves into the biological activity of TCMC, exploring its mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Formula : C₂Cl₄O₂

- Molecular Weight : 197.82 g/mol

- CAS Number : 503-38-8

- IUPAC Name : Trichloromethyl carbonochloridate

TCMC is miscible with organic solvents such as ethanol and ether but is immiscible with water. It is known for its reactivity and serves as a source of phosgene in laboratory settings, which can be hazardous due to its toxicity.

Mechanisms of Biological Activity

TCMC exhibits biological activity primarily through its role as an acylating agent. It activates carboxylic acids, facilitating the formation of various derivatives that can have therapeutic effects. The compound has been shown to react with amines to produce isocyanates, which are key intermediates in the synthesis of pharmaceuticals.

Key Reactions:

- Synthesis of Carbamates : TCMC reacts with amines to form carbamates, which are important in drug design.

- Formation of Antibody-Drug Conjugates (ADCs) : TCMC is utilized in the preparation of ADCs that target specific cancer cells, enhancing therapeutic efficacy while minimizing side effects.

- Production of Prodrugs : It plays a role in synthesizing prodrugs that are converted into active pharmacological agents within the body.

Applications in Drug Development

TCMC has been employed in various drug development processes, particularly for its ability to modify existing compounds or create new therapeutic agents.

Notable Applications:

- Prostate-Specific Membrane Antigen (PSMA) Targeted Prodrugs : TCMC is used to create prodrugs that selectively target PSMA, a marker overexpressed in prostate cancer cells .

- Erythromycin Derivatives : It aids in synthesizing derivatives of erythromycin, enhancing their pharmacological properties .

- Potential Inhibitors for Viruses : Research indicates that TCMC may be involved in developing inhibitors for viruses such as West Nile virus .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of TCMC:

- Reactivity with Ureas : A study demonstrated that TCMC reacts with substituted ureas to yield trichlorodiazapentadiene, which decomposes in water to produce biologically relevant compounds .

- Controlled Drug Delivery Systems : Research highlighted the use of TCMC in developing controlled release systems for drugs, emphasizing its role in enhancing bioavailability and therapeutic effectiveness .

- Toxicity Studies : Given its structure and reactivity, TCMC's toxicity has been a subject of investigation. Studies have shown that while it has beneficial applications in drug synthesis, it must be handled with care due to its potential health risks associated with exposure .

Summary Table of Biological Activities

| Application | Description |

|---|---|

| Prostate Cancer Treatment | Synthesis of PSMA-targeted prodrugs |

| Antibiotic Derivatives | Modification of erythromycin for improved efficacy |

| Viral Inhibition | Development of potential inhibitors for West Nile virus |

| Controlled Drug Delivery | Use in systems for sustained release of therapeutics |

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of trichloromethyl chloroformate relevant to experimental design?

this compound (C₂Cl₄O₂, MW 197.83) is a volatile liquid with a boiling point of 128°C at 760 mmHg and a density of 1.64 g/cm³ . It is insoluble in water and decomposes upon contact with moisture, releasing phosgene . Its high reactivity stems from electron-withdrawing trichloromethyl and carbonyl groups, making it sensitive to nucleophilic attack . For experimental setups, its low melting point (-57°C) and lachrymatory properties necessitate controlled environments (e.g., inert gas, dry conditions) to prevent hydrolysis and exposure risks .

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

- Storage : Use airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizers . Polyethylene-coated vessels reduce decomposition .

- Handling : Employ explosion-proof equipment, impermeable gloves (butyl rubber), and full-face respirators. Conduct reactions in fume hoods with secondary containment .

- Decontamination : Hydrolysis with alkaline solutions (e.g., 10% NaOH) neutralizes residual material .

Q. How does this compound decompose, and what analytical methods detect its byproducts?

It hydrolyzes in water to yield two phosgene molecules, detectable via FTIR (C=O stretch at ~1800 cm⁻¹) or GC-MS (retention time ~5.2 min) . In kinetic studies, pressure monitoring during decomposition (e.g., in closed systems) quantifies gaseous phosgene release . Colorimetric tubes or phosgene-specific electrochemical sensors are recommended for real-time exposure monitoring .

Advanced Research Questions

Q. How do electronic and steric effects influence reaction rates of this compound in nucleophilic substitutions?

The electron-withdrawing trichloromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic addition. However, steric hindrance from bulky substituents (e.g., in α-chloroethyl derivatives) can counteract this effect. For example, LFER studies show a rate order of k(α-chloro) ≫ k(β,β,β-trichloro) due to competing inductive and steric effects . Optimizing solvent polarity (e.g., using dichloromethane) and temperature (0–5°C) balances reactivity and selectivity in acylations .

Q. What synthetic methodologies improve yield and purity in reactions involving this compound?

- Carbamate Synthesis : React with amines in anhydrous THF at -20°C, using triethylamine as a base to trap HCl .

- Carbonate Formation : Employ bis(trichloromethyl) carbonate as a precursor under catalytic conditions (e.g., DMAP) to minimize side reactions .

- Scale-Up : Use flow chemistry systems with controlled residence times to manage exothermicity and phosgene release .

Q. How do conformational properties of this compound affect its reactivity in the gas and condensed phases?

X-ray diffraction and vibrational spectroscopy (IR/Raman) reveal a synperiplanar conformation (C=O and C–O bonds aligned), which stabilizes the molecule via resonance. This conformation persists in gaseous, liquid, and crystalline states, as shown by MP2 and B3LYP calculations . The absence of anti-conformers (energy difference >5.7 kcal/mol) simplifies mechanistic modeling of its reactions .

Q. What advanced kinetic models describe the decomposition of this compound?

Nonlinear regression of pressure-time data (e.g., from manometric assays) fits a first-order rate law. For example, at 25°C, the rate constant is derived from:

where is the final pressure and is the pressure at time . Arrhenius parameters (, ) are calculated using temperature-dependent studies (e.g., 0–60°C) .

Q. How does this compound compare to phosgene in synthetic applications, and what safety trade-offs exist?

While phosgene (higher toxicity, LC₅₀ = 1 mg/L/30 min) requires stringent containment, this compound offers safer handling due to its liquid state and controlled release of phosgene . However, its lower reactivity necessitates higher equivalents in some reactions (e.g., carbamate formation). Comparative studies recommend this compound for small-scale syntheses and phosgene for industrial processes with robust safety infrastructure .

Eigenschaften

IUPAC Name |

trichloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUYBXPSSCRKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCOOCCl3, C2Cl4O2 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862065 | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Diphosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.83 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

503-38-8 | |

| Record name | Diphosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4Q4R80LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.